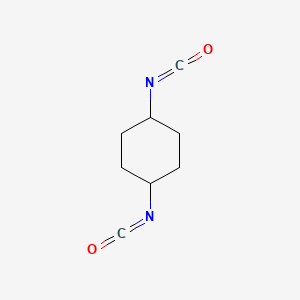

1,4-Diisocyanatocyclohexane

Description

The exact mass of the compound this compound is 166.074227566 g/mol and the complexity rating of the compound is 205. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-diisocyanatocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h7-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMDQYCEEKCBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Record name | 1,4-CYCLOHEXANE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062521, DTXSID50884397, DTXSID301305022 | |

| Record name | 1,4-Cyclohexane diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Diisocyanatocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2556-36-7, 7517-76-2, 7517-77-3 | |

| Record name | 1,4-CYCLOHEXANE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Cyclohexane diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2556-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007517762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexane diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Diisocyanatocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diisocyanatocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexane, 1,4-diisocyanato-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Diisocyanatocyclohexane chemical structure and properties

An In-Depth Technical Guide to 1,4-Diisocyanatocyclohexane for Researchers and Drug Development Professionals

Introduction

This compound (CHDI) is a cycloaliphatic diisocyanate that serves as a crucial building block in the synthesis of a variety of high-performance polymers.[1] Unlike its aromatic counterparts, the saturated cyclic structure of CHDI imparts superior UV stability, weatherability, and mechanical properties to the resulting materials.[2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on the technical details relevant to researchers in materials science and drug development.

Chemical Structure and Stereochemistry

The fundamental structure of this compound consists of a cyclohexane ring substituted with two isocyanate (-NCO) groups at the 1 and 4 positions.[3] This arrangement gives rise to geometric isomerism, resulting in cis and trans diastereomers.[4] The spatial orientation of the isocyanate groups relative to the cyclohexane ring significantly influences the molecule's shape, reactivity, and the properties of the polymers derived from it.[5]

Cis and Trans Isomerism

The two isomers of this compound are:

-

cis-1,4-Diisocyanatocyclohexane: Both isocyanate groups are on the same side of the cyclohexane ring.

-

trans-1,4-Diisocyanatocyclohexane: The isocyanate groups are on opposite sides of the ring.

The industrial product is typically a mixture of these isomers or is enriched in the trans isomer, which is often preferred for achieving superior polymer properties due to its linear and symmetrical structure.[5]

Conformational Analysis

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain.[6][7] The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

-

cis Isomer: In its chair conformations, the cis isomer has one isocyanate group in an axial position and the other in an equatorial position (axial-equatorial or a,e). Ring flipping results in an equivalent conformation (equatorial-axial or e,a), and the two forms are of equal energy and exist in an equilibrium.[6][7]

-

trans Isomer: The trans isomer can exist in two distinct chair conformations: a diaxial (a,a) form and a diequatorial (e,e) form. The diequatorial conformation is significantly more stable because it avoids 1,3-diaxial interactions, which are a source of steric strain.[7][8] Consequently, trans-1,4-diisocyanatocyclohexane exists almost exclusively in the diequatorial conformation.[9]

Caption: Chair conformations of cis- and trans-1,4-diisocyanatocyclohexane.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the tables below. The trans isomer is a white waxy solid at room temperature.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [10][11] |

| Molecular Weight | 166.18 g/mol | [10][11] |

| Appearance | Colorless to light yellow liquid or white solid | [4][12] |

| Melting Point | 55 °C | [12] |

| Boiling Point | 136 °C at 15 Torr | [12] |

| Density | ~1.21 g/cm³ | [12] |

| CAS Number | 2556-36-7 (mixture), 7517-76-2 (trans) |

Table 2: Spectroscopic Data

| Technique | Feature | Expected Wavenumber/Chemical Shift |

| IR Spectroscopy | Strong, sharp N=C=O stretching | ~2250-2275 cm⁻¹ |

| C-H stretching (cyclohexane) | ~2850-2950 cm⁻¹ | |

| ¹H NMR Spectroscopy | Protons on the cyclohexane ring | δ 1.0-2.5 ppm |

| ¹³C NMR Spectroscopy | Isocyanate carbon (-NCO) | ~δ 122 ppm |

| Cyclohexane carbons | ~δ 25-50 ppm |

Note: Specific spectral data can be found in chemical databases such as PubChem and SpectraBase.[3][13][14]

Reactivity and Reaction Mechanisms

The chemistry of this compound is dominated by the high electrophilicity of the carbon atom in the isocyanate (-N=C=O) group.[15] This makes it highly reactive towards nucleophiles, particularly those containing active hydrogen atoms.[3][15]

Reaction with Alcohols to Form Urethanes

The most significant reaction of CHDI is its polyaddition reaction with polyols (compounds with multiple hydroxyl groups) to form polyurethanes. The nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate, forming a urethane linkage (-NH-CO-O-). This reaction is the foundation of polyurethane chemistry.[15][16] The reaction is often catalyzed by substances like dibutyltin dilaurate or tertiary amines.[17]

Caption: Reaction of this compound with an alcohol.

Other Reactions and Incompatibilities

-

With Water: CHDI reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[3][15] This reactivity necessitates handling CHDI in dry conditions to prevent unwanted side reactions.[18]

-

With Amines: It reacts vigorously with primary and secondary amines to form ureas.

-

Incompatibilities: this compound is incompatible with a wide range of substances, including acids, bases, strong oxidizing agents, alcohols, amines, and metals.[3] These reactions can be exothermic and may release toxic gases.[3][19]

Synthesis and Manufacturing

Several methods exist for the synthesis of this compound. The choice of method often depends on the desired isomer purity and the avoidance of hazardous reagents.

Phosgenation Route

The most common industrial method involves the reaction of 1,4-diaminocyclohexane with phosgene (COCl₂). This method is efficient but involves the use of highly toxic phosgene gas. The diamine precursor is typically produced by the hydrogenation of p-phenylenediamine.

Non-Phosgene Routes

To avoid the use of phosgene, several alternative synthesis routes have been developed. One such method involves the Curtius rearrangement of a corresponding diacyl azide, which can be generated from trans-1,4-cyclohexanedicarbonyl chloride and sodium azide.[20] Another approach is the thermal decomposition of diurethanes.[5] A patented method describes a one-step synthesis from 1,4-cyclohexane diformyl hydrazide, avoiding both phosgene and explosive sodium azide.[21]

Experimental Protocol: Synthesis via Curtius Rearrangement[21]

-

Step 1: Formation of the Diacyl Chloride: Mix trans-1,4-cyclohexanedicarboxylic acid with an excess of thionyl chloride. Heat the mixture under reflux. After the reaction is complete, recover the excess thionyl chloride under reduced pressure to obtain trans-1,4-cyclohexanedicarbonyl chloride.

-

Step 2: Formation of the Diacyl Azide: Dissolve the trans-1,4-cyclohexanedicarbonyl chloride in a suitable solvent such as toluene. Heat the solution to 45-75 °C and add sodium azide portion-wise.

-

Step 3: Rearrangement to Diisocyanate: Maintain the temperature of the mixture for 0.5-1.5 hours to allow for the Curtius rearrangement to occur. Nitrogen gas will be evolved.

-

Step 4: Purification: Filter the mixture to remove insoluble byproducts. Recover the solvent and purify the resulting trans-1,4-cyclohexane diisocyanate by distillation under reduced pressure.

Applications

The unique properties of this compound make it a valuable monomer for high-performance polymers, particularly polyurethanes.

-

Polyurethanes: CHDI is used to form the hard segments in polyurethane elastomers. These materials exhibit excellent dynamic mechanical performance, high tensile strength, and superior resistance to abrasion, hydrolysis, and solvents.[5]

-

Coatings: Polyurethane coatings derived from CHDI are known for their outstanding durability, gloss retention, and resistance to UV degradation and weathering, making them ideal for automotive and industrial applications.[2]

-

Elastomers and Adhesives: The flexibility and toughness of CHDI-based polymers make them suitable for demanding applications in elastomers and adhesives.[2]

-

Biomaterials: Due to their biocompatibility and biostability, polyurethanes synthesized from aliphatic diisocyanates like CHDI are explored for use in medical devices.[22]

The properties of polymers made from the pure trans isomer are generally superior to those made from a mixture of isomers.[5]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[3][23]

Table 3: GHS Hazard Information

| Hazard Code | Description | Reference(s) |

| H301/H302 | Toxic/Harmful if swallowed | [3][4] |

| H311 | Toxic in contact with skin | [3] |

| H314 | Causes severe skin burns and eye damage | [3] |

| H317 | May cause an allergic skin reaction | [23] |

| H330/H331 | Fatal/Toxic if inhaled | [3][23] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [3][23] |

| H335 | May cause respiratory irritation | [23] |

Safe Handling Protocol

-

Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.[19][24]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and impervious clothing.[19][23] If exposure limits are exceeded, use a full-face respirator.[19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and moisture.[18][19][24] Store locked up.[23]

-

Spill Response: In case of a spill, evacuate the area. Eliminate all ignition sources.[3] Contain the spill with non-combustible absorbent material and dispose of it as hazardous waste.[25] Do not allow it to enter drains.[23]

-

First Aid:

-

Inhalation: Move the victim to fresh air. Seek immediate medical attention.[19][23]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[23][24]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[23][24]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[23][24]

-

Conclusion

This compound is a versatile cycloaliphatic diisocyanate with a unique combination of properties conferred by its stereochemistry and saturated ring structure. Its primary role as a monomer in polyurethane synthesis allows for the creation of materials with exceptional durability, thermal stability, and UV resistance. A thorough understanding of its reactivity, handling requirements, and isomeric forms is essential for its effective and safe use in research and industrial applications. The continued development of non-phosgene synthesis routes will further enhance its appeal as a sustainable building block for advanced materials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind trans-1,4-Cyclohexane Diisocyanate: Synthesis and Reactivity. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Cyclohexane diisocyanate. Retrieved from [Link]

- Google Patents. (n.d.). CN118005537A - A method for preparing 1,4-cyclohexane diisocyanate.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of trans-1,4-Cyclohexane Diisocyanate in Polymer Applications. Retrieved from [Link]

- Google Patents. (n.d.). US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate.

- Google Patents. (n.d.). CN101735111A - Method for synthesizing trans-1,4-cyclohexane diisocyanate.

-

The Royal Society of Chemistry. (n.d.). 1. Experimental Part S2 2. NMR and IR spectra S12 3. Computational Details S27 4. Single-Crystal X-ray Structure Determinations S34 5. References S37. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

SJZ Chem-Pharm Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Foam Spirit. (2025). What is 1,4-Cyclohexane Diisocyanate (CHDI)?. Retrieved from [Link]

-

MDPI. (2025). Polyurethane Elastomers Based on 1,3 and 1,4-Bis(Isocyanatomethyl)cyclohexane. Retrieved from [Link]

-

US EPA. (n.d.). Cyclohexane, 1,4-diisocyanato-, trans- - Substance Details - SRS. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,4-bis-(isocyanato-methyl)-cyclohexane (LDI). Retrieved from [Link]

-

SlideShare. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of isocyanates with alcohols. Retrieved from [Link]

-

ACS Publications. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Retrieved from [Link]

-

YouTube. (2020). Conformational analysis of 1,4 disubstituted cyclohexane. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes. Retrieved from [Link]

-

ResearchGate. (2025). Reaction kinetics of dicyclohexylmethane-4,4′-diisocyanate with 1- And 2-butanol: A model study for polyurethane formation. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of different isomer mixtures of 4,4 0 -dicyclohexyl methane diisocyanate. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Diaminocyclohexane. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexyl isocyanide. Retrieved from [Link]

Sources

- 1. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,4-Cyclohexane diisocyanate | C8H10N2O2 | CID 17367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2556-36-7 | TCI AMERICA [tcichemicals.com]

- 5. US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate - Google Patents [patents.google.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 9. youtube.com [youtube.com]

- 10. scbt.com [scbt.com]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. chembk.com [chembk.com]

- 13. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Cyclohexyl isocyanide | C7H11N | CID 79129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. trans-1,4-Cyclohexane diisocyanate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 19. echemi.com [echemi.com]

- 20. CN101735111A - Method for synthesizing trans-1,4-cyclohexane diisocyanate - Google Patents [patents.google.com]

- 21. CN118005537A - A method for preparing 1,4-cyclohexane diisocyanate - Google Patents [patents.google.com]

- 22. benchchem.com [benchchem.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. fishersci.com [fishersci.com]

- 25. freemansupply.com [freemansupply.com]

The Strategic Application of 1,4-Cyclohexane Diisocyanate in Advanced Polymer Systems: A Technical Guide

Introduction: Beyond Aromatics - The Case for 1,4-Cyclohexane Diisocyanate

In the vast landscape of polyurethane chemistry, the choice of the diisocyanate monomer is a critical determinant of the final polymer's performance characteristics. While aromatic diisocyanates like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI) have long dominated the market due to their high reactivity and cost-effectiveness, a growing demand for materials with superior durability, light stability, and thermal resistance has brought cycloaliphatic diisocyanates to the forefront. Among these, 1,4-Cyclohexane Diisocyanate (CHDI), particularly its trans-isomer, has emerged as a key building block for high-performance polyurethanes.[1][2]

This technical guide provides an in-depth exploration of 1,4-CHDI, offering researchers, scientists, and drug development professionals a comprehensive understanding of its properties, reaction mechanisms, and applications. We will delve into the causality behind its performance advantages and provide actionable experimental protocols for the synthesis of advanced polyurethane elastomers.

The Molecular Advantage: Unpacking the Structure-Property Relationship of 1,4-CHDI

The superior performance of polyurethanes derived from 1,4-CHDI is intrinsically linked to its unique molecular architecture. Unlike the planar, rigid structures of aromatic diisocyanates, the cyclohexane ring of CHDI adopts a stable chair conformation. The trans-isomer, in particular, offers a highly symmetrical and linear structure. This has profound implications for the resulting polymer morphology.[2][3]

The key advantages conferred by the 1,4-CHDI structure include:

-

Exceptional Light and Color Stability: Aromatic diisocyanates contain chromophores that are susceptible to photodegradation upon exposure to UV radiation, leading to yellowing and a deterioration of mechanical properties.[4] The saturated cycloaliphatic ring of CHDI lacks these chromophores, resulting in polyurethanes with excellent UV resistance and color stability, making them ideal for coatings and outdoor applications.[1][2]

-

Superior Thermal Stability: The compact and symmetrical nature of trans-1,4-CHDI allows for the formation of highly ordered, tightly packed hard segments in the polyurethane matrix. This efficient packing leads to strong intermolecular hydrogen bonding, resulting in polymers with higher thermal stability and softening points compared to those made with many other aliphatic or even some aromatic diisocyanates.[2]

-

Outstanding Mechanical Performance: The well-defined hard segments act as effective physical crosslinks, reinforcing the soft segment matrix. This results in elastomers with a remarkable combination of high tensile strength, excellent tear resistance, and high resilience (low heat buildup under dynamic stress).[3]

-

Enhanced Hydrolytic and Chemical Resistance: The aliphatic nature of CHDI contributes to the improved resistance of the resulting polyurethanes to hydrolysis and various chemicals compared to their aromatic counterparts.[1]

Core Applications of 1,4-Cyclohexane Diisocyanate

The unique property profile of 1,4-CHDI makes it a preferred choice for a range of demanding applications:

High-Performance Elastomers

This is the primary application area for 1,4-CHDI. The resulting thermoplastic polyurethane (TPU) elastomers are used in applications requiring exceptional durability, such as:

-

Industrial Components: Seals, gaskets, conveyor belts, and hoses that are exposed to harsh operating conditions.

-

Automotive Parts: Interior and exterior components that demand both excellent aesthetics and long-term performance.

-

Sporting Goods: High-rebound wheels for skates and skateboards, and durable components for footwear.

Weather-Resistant Coatings

The inherent UV stability of 1,4-CHDI-based polyurethanes makes them ideal for protective and decorative coatings for a variety of substrates. These coatings offer long-term gloss retention and resistance to weathering, making them suitable for:

-

Automotive topcoats

-

Aerospace finishes

-

Industrial maintenance coatings

High-Strength Adhesives and Sealants

1,4-CHDI is used to formulate adhesives and sealants that provide strong, durable bonds with excellent environmental resistance.

Biomedical Devices

The combination of biostability, durability, and the potential for creating non-toxic formulations makes CHDI-based polyurethanes attractive for use in biomedical applications.

The Chemistry of Polyurethane Formation with 1,4-CHDI

The synthesis of polyurethanes is a polyaddition reaction between a diisocyanate and a polyol. The isocyanate group (-NCO) is highly electrophilic and readily reacts with the nucleophilic hydroxyl groups (-OH) of the polyol to form a urethane linkage (-NH-CO-O-).[5]

Reaction Mechanism

The reaction is typically catalyzed by tertiary amines or organometallic compounds, such as dibutyltin dilaurate. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of the urethane bond.

The intermediate reactivity of cycloaliphatic diisocyanates like 1,4-CHDI, when compared to the more reactive aromatic diisocyanates, allows for greater control over the polymerization process.[5]

Key Raw Materials

-

1,4-Cyclohexane Diisocyanate (CHDI): Typically used as a mixture of cis and trans isomers, with a higher trans content being preferable for achieving optimal mechanical and thermal properties.

-

Polyols: These form the soft segment of the polyurethane and determine its flexibility and elastomeric properties. Common choices include:

-

Poly(tetramethylene ether) glycol (PTMEG): Offers excellent hydrolytic stability and low-temperature flexibility.

-

Polycaprolactone (PCL): Provides good mechanical properties and abrasion resistance.

-

-

Chain Extenders: Low molecular weight diols, such as 1,4-butanediol (BDO), are used to react with the diisocyanate to form the hard segments of the polymer.[1][2]

Experimental Workflow: Synthesis of a 1,4-CHDI Based Polyurethane Elastomer

Two primary methods are employed for the synthesis of polyurethanes: the one-shot method and the prepolymer method. The prepolymer method is often preferred for 1,4-CHDI as it allows for better control over the reaction and results in a more regular polymer structure with enhanced properties.[6][7]

Prepolymer Synthesis Method: A Step-by-Step Protocol

This protocol outlines the synthesis of a polyurethane elastomer using trans-1,4-CHDI, PTMEG, and 1,4-BDO.

1. Materials and Preparation:

-

trans-1,4-Cyclohexane Diisocyanate (CHDI)

-

Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

-

1,4-Butanediol (BDO)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Nitrogen gas supply

-

Reaction kettle equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

-

Vacuum oven

2. Pre-reaction Drying:

-

Dry the PTMEG and 1,4-BDO under vacuum at 80-100°C for at least 4 hours to remove any residual moisture, which can react with the isocyanate.

3. Prepolymer Formation:

-

Charge the dried PTMEG into the reaction kettle.

-

Heat the PTMEG to 70-80°C under a nitrogen blanket with continuous stirring.

-

Add the molten trans-1,4-CHDI to the reactor. The molar ratio of NCO groups from CHDI to the OH groups from PTMEG should be 2:1.

-

Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).

-

Continue the reaction at 80°C for 2-3 hours to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titrating for the NCO content.

4. Chain Extension:

-

Cool the prepolymer to 60-70°C.

-

Slowly add the dried 1,4-BDO to the prepolymer with vigorous stirring. The amount of BDO should be calculated to achieve a final NCO:OH ratio of approximately 1.02:1.

-

After the addition is complete, the viscosity of the mixture will increase significantly.

5. Casting and Curing:

-

Pour the viscous polymer into a preheated mold.

-

Cure the polymer in a vacuum oven at 100-120°C for 16-24 hours.

-

Post-cure the resulting elastomer at 70-80°C for an additional 24 hours to ensure complete reaction and stabilization of the polymer structure.

Workflow Diagram

Caption: Prepolymer method for polyurethane elastomer synthesis.

Comparative Performance Data

The selection of a diisocyanate is a trade-off between performance, processability, and cost. The following table provides a high-level comparison of polyurethanes derived from 1,4-CHDI with those from other common diisocyanates.

| Property | 1,4-CHDI (Aliphatic) | H12MDI (Aliphatic) | MDI (Aromatic) | TDI (Aromatic) |

| UV Stability | Excellent | Excellent | Poor | Poor |

| Thermal Stability | Very Good | Good | Good | Moderate |

| Tensile Strength | Excellent | Good | Excellent | Good |

| Tear Strength | Excellent | Good | Very Good | Good |

| Resilience | Excellent | Good | Good | Good |

| Reactivity | Moderate | Moderate | High | Very High |

| Cost | High | High | Low | Low |

This table represents general trends. Specific properties can be tailored by formulation adjustments.

Data Summary: Mechanical Properties of 1,4-CHDI Elastomers

The following table summarizes typical mechanical properties of polyurethane elastomers synthesized with trans-1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI), a derivative of 1,4-CHDI, showcasing its high-performance capabilities.

| Property | 1,4-H6XDI based PUE | MDI based PUE | H12MDI based PUE |

| Hardness (Shore A) | 85 | 85 | 85 |

| Impact Resilience (%) | 65 | 55 | 45 |

| Compression Set (70°C, 22h, %) | 20 | 30 | 40 |

| Softening Temperature (°C) | 170 | 153 | 68 |

| Tear Strength (kN/m) | 100 | 90 | 70 |

| Elongation at Break (%) | 600 | 550 | 500 |

Data adapted from Mitsui Chemicals, Inc. technical literature on 1,4-H6XDI.[2]

Safety and Handling Considerations

1,4-Cyclohexane diisocyanate is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.

-

Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture, strong oxidizing agents, alcohols, and amines.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling 1,4-CHDI.

Conclusion: A Strategic Choice for High-Performance Applications

1,4-Cyclohexane diisocyanate, particularly its trans-isomer, offers a compelling combination of properties that make it an invaluable tool for the development of advanced polyurethane materials. Its inherent light and thermal stability, coupled with outstanding mechanical performance, address the limitations of traditional aromatic diisocyanates. While the cost is higher, the significant improvements in durability and longevity often justify the investment for high-value applications. For researchers and scientists pushing the boundaries of material science, a thorough understanding of the structure-property relationships and synthesis methodologies of 1,4-CHDI is essential for unlocking the next generation of high-performance polymers.

References

-

Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]

- Poussard, L., et al. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews, 51(24), 9865-9913.

- Xie, R., Bhattacharjee, D., & Argyropoulos, J. (2009). Polyurethane elastomers based on 1,3 and 1,4-bis(isocyanatomethyl)cyclohexane. Journal of Applied Polymer Science, 113(6), 3530-3538.

-

ResearchGate. (n.d.). Solubility results of TPUs made from one-shot and prepolymer methods. Retrieved from [Link]

- Saralegi, A., et al. (2013). The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. Materials (Basel, Switzerland), 6(4), 1431–1444.

- Google Patents. (n.d.). US4442281A - Thermoplastic polyurethane-elastomers from cyclohexane-1,4-diisocyanate.

- Yamasaki, S., et al. (2020). High Performance Polyurethane Elastomers Using New Cyclaliphatic Diisocyanate. Polyurethane Science and Technology, 30(1), 1-8.

-

Sino-Resource. (2025). What is 1,4-Cyclohexane Diisocyanate (CHDI)? Retrieved from [Link]

- Ahmad, S., et al. (2020).

- Rungruang, P., et al. (2018). Designing the epoxy adhesive formulations for manufacturing engineered woods. Journal of Wood Chemistry and Technology, 38(4), 273-290.

- Chen, H. R., et al. (2020). Solvent-Free One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Poly(1,3-propylene succinate) Glycol with Temperature-Sensitive Shape Memory Behavior. ACS Omega, 5(8), 4158–4168.

- Lee, H. S., et al. (2020). One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol)

- Seneker, S., Czeiszperger, R., & Duckett, J. (n.d.). Ultra High-Performance Elastomers Based on Trans- Bis(Isocyanatomethyl Cyclohexane). Anderson Development Company.

-

Xie, R., Bhattacharjee, D., & Argyropoulos, J. (2009). Polyurethane elastomers based on 1,3 and 1,4-bis(isocyanatomethyl)cyclohexane. Semantic Scholar. Retrieved from [Link]

- Google Patents. (n.d.). CN101735111A - Method for synthesizing trans-1,4-cyclohexane diisocyanate.

- Google Patents. (n.d.). US4434284A - Polyurethane formulation for large scale casting.

- Google Patents. (n.d.). US20140364557A1 - Wood Adhesive Formulation.

- Ali, A. M., et al. (2018). Synthesis of Polyurethane Elastomers by One-shot Technique and Study of Different Polyol Types and Hard Segment Content After Ex -.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind trans-1,4-Cyclohexane Diisocyanate: Synthesis and Reactivity. Retrieved from [Link]

-

UPCommons. (n.d.). Study of coatings based on polyisocyanates of moisture cure depending on its resins and water scavengers. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of one-step method and prepolymer method. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of polyurethane coating formulation based on dihydropyridine derivatives as an insecticide and antifungal additives for surface coating applications. Retrieved from [Link]

-

DTIC. (n.d.). Light Stability of Polyurethane Coatings. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. andersondevelopment.com [andersondevelopment.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,4-Cyclohexane Diisocyanate (CAS 2556-36-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexane Diisocyanate (CHDI), registered under CAS number 2556-36-7, is an aliphatic diisocyanate notable for its robust performance characteristics and applications in the synthesis of advanced polymers.[1][2] Unlike its aromatic counterparts, the saturated alicyclic structure of CHDI imparts excellent UV and color stability, as well as superior solvent, abrasion, and hydrolysis resistance to the polyurethanes derived from it. This guide provides a comprehensive overview of the core physical and chemical properties of CHDI, detailed experimental protocols for its characterization, and essential safety and handling information for laboratory and industrial settings.

CHDI exists as a mixture of cis- and trans- isomers, with the trans- isomer often being the predominant form in industrial products. The specific isomer ratio can influence the physical properties and reactivity of the material. This guide will address the properties of both the mixed isomer product and the specific trans- isomer where data is available.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of 1,4-Cyclohexane Diisocyanate are summarized in the table below. These properties are critical for its application in polymer synthesis, dictating reaction conditions, storage requirements, and handling procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 166.18 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or white waxy solid at room temperature. | [4] |

| Melting Point | 59-62 °C (trans-isomer) | [5][6] |

| Boiling Point | 145-146 °C at 32 mmHg; 241 °C at 760 mmHg | [5][7][8] |

| Density | Approximately 1.21 g/cm³ | [8][9] |

| Vapor Pressure | <0.02 mmHg at 20 °C | [9] |

| Flash Point | 94.7 °C | [8] |

| Solubility | Soluble in organic solvents such as acetone, hexane, and toluene.[4] Insoluble and hydrolyzes in water.[4][7] | |

| Isomer Composition | Typically a mixture of cis- and trans- isomers. | [10] |

Synthesis and Reactivity

The synthesis of 1,4-Cyclohexane Diisocyanate is most commonly achieved through the phosgenation of its corresponding diamine, 1,4-cyclohexanediamine.[11] Alternative, non-phosgene routes have also been developed to avoid the use of highly toxic phosgene gas.[12]

The reactivity of CHDI is dominated by the two isocyanate (-NCO) functional groups. These groups are highly electrophilic and readily react with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water.[11] This reactivity is the basis for its primary application in the formation of polyurethanes.

Polyurethane Formation

The reaction of CHDI with a polyol (a compound with multiple hydroxyl groups) forms the urethane linkages that constitute the backbone of polyurethane polymers.[11][13] The alicyclic nature of CHDI provides a moderate reactivity, which allows for greater control over the polymerization process compared to more reactive aromatic diisocyanates.[11]

Caption: Generalized reaction scheme for polyurethane formation using CHDI.

Experimental Protocols

Determination of Isocyanate Content (NCO %)

The determination of the isocyanate content is a critical quality control parameter for CHDI, as it dictates the stoichiometry of polymerization reactions. A widely used and standardized method is back-titration with di-n-butylamine.[14][15][16]

Principle: An excess of di-n-butylamine of known concentration is reacted with the isocyanate groups of the CHDI sample. The unreacted di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid.

Reagents and Equipment:

-

Standardized 1 mol/L Hydrochloric Acid (HCl)

-

Di-n-butylamine solution in dry toluene (e.g., 0.9 mol/L)[17]

-

Anhydrous toluene

-

Isopropyl alcohol

-

Automatic potentiometric titrator with a combination glass electrode[14]

-

Analytical balance

-

Erlenmeyer flasks with stoppers

-

Volumetric pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Accurately weigh approximately 2-3 g of the CHDI sample into a 250 mL Erlenmeyer flask.[16]

-

Add 20 mL of anhydrous toluene to dissolve the sample.

-

Using a volumetric pipette, add 20 mL of the di-n-butylamine solution to the flask.

-

Stopper the flask, swirl to mix, and allow the reaction to proceed for at least 15-20 minutes at room temperature.[14][16]

-

Add 100-150 mL of isopropyl alcohol to the flask.[16]

-

Titrate the solution with the standardized 1 mol/L hydrochloric acid to the potentiometric endpoint.

-

Perform a blank titration under the same conditions, omitting the CHDI sample.[16]

Calculation: The isocyanate content (% NCO) is calculated using the following formula:

% NCO = [((V_blank - V_sample) * N_HCl * 42.02) / W_sample] * 100

Where:

-

V_blank = Volume of HCl used for the blank titration (mL)

-

V_sample = Volume of HCl used for the sample titration (mL)

-

N_HCl = Normality of the HCl solution (mol/L)

-

42.02 = Molecular weight of the NCO group ( g/mol )

-

W_sample = Weight of the sample (g)

Caption: Workflow for the determination of isocyanate content by back-titration.

Safety, Handling, and Storage

Isocyanates are reactive and hazardous chemicals that require strict safety protocols.

Hazards:

-

Respiratory Sensitization: Inhalation of CHDI vapors or aerosols can lead to respiratory sensitization, causing asthma-like symptoms.[18]

-

Skin and Eye Irritation: Direct contact can cause severe irritation and chemical burns.[18]

-

Toxicity: CHDI is toxic if swallowed, in contact with skin, or inhaled.[19]

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a NIOSH-approved respirator with organic vapor cartridges when handling in areas with inadequate ventilation.[18]

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, nitrile), protective clothing, and an apron.[8][18]

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[8][18]

Handling and Storage:

-

Ventilation: Always handle CHDI in a well-ventilated area, preferably within a chemical fume hood.[18]

-

Moisture Sensitivity: CHDI is highly reactive with water and moisture.[7][11] Store in tightly sealed containers under a dry, inert atmosphere (e.g., nitrogen).[18]

-

Storage Temperature: Store in a cool, dry place away from heat and direct sunlight.[7]

-

Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and strong oxidizing agents.[3][18]

References

-

What is 1,4-Cyclohexane Diisocyanate (CHDI)? (2025).

-

1,4-Diisocyanatocyclohexane | Solubility of Things.

-

1,4-Bis(isocyanatomethyl)cyclohexane | 10347-54-3 | Benchchem.

-

Safe Handling and Storage of Toluene Diisocyanate (TDI). (2024).

-

1,4-Cyclohexane diisocyanate - ChemBK. (2024).

-

Chemical Safety Data Sheet MSDS / SDS - TRANS-1,4-CYCLOHEXANE DIISOCYANATE - ChemicalBook. (2025).

-

The Chemistry Behind trans-1,4-Cyclohexane Diisocyanate: Synthesis and Reactivity.

-

CN102827035A - 1, 4-cyclohexyl diisocyanate synthesis method - Google Patents.

-

safety guidelines and best practices for handling and storage of conventional mdi and tdi prepolymers - BDMAEE. (2025).

-

CN101735111A - Method for synthesizing trans-1,4-cyclohexane diisocyanate - Google Patents.

-

Information on MDI; safe handling, transport, storage, disposal and emergency actions | dii.

-

GUIDE TO HANDLING ISOCYANATES - Safe Work Australia.

-

Safety aspects of handling isocyanates in urethane foam production - IChemE.

-

Isocyanate Content of Urethane - ResearchGate.

-

TRANS-1,4-CYCLOHEXANE DIISOCYANATE CAS#: 7517-76-2 - ChemicalBook.

-

CN118005537A - A method for preparing 1,4-cyclohexane diisocyanate - Google Patents.

-

trans-1,4-Cyclohexane diisocyanate, 97% 1 g | Buy Online | Thermo Scientific Chemicals.

-

Determination of technical grade isocyanates used in the production of polyurethane plastics - PubMed.

-

Determination of isocyanate (NCO-) content - Xylem.

-

Determination of isocyanate (NCO) content in adhesives. (2018).

-

trans-1,4-Cyclohexylene diisocyanate 97 7517-76-2 - Sigma-Aldrich.

-

1,4-Cyclohexane diisocyanate | C8H10N2O2 | CID 17367 - PubChem.

-

trans-1,4-Cyclohexylene diisocyanate 97 7517-76-2 - Sigma-Aldrich.

-

METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | Occupational Safety and Health Administration - OSHA. (2025).

-

Application of 1,4-Cyclohexanediol in Polyurethane Production: Detailed Application Notes and Protocols - Benchchem.

-

Titration of NCO value in resins according to DIN EN ISO 14896 - Xylem Analytics.

-

SAFETY DATA SHEET - Fisher Scientific. (2024).

-

1,4-CYCLOHEXANE DIISOCYANATE - CAMEO Chemicals - NOAA.

-

1,4-Cyclohexane diisocyanate SDS, 2556-36-7 Safety Data Sheets - ECHEMI.

-

trans-1,4-Cyclohexane diisocyanate | CAS 7517-76-2 | SCBT.

-

US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate - Google Patents.

-

Cyclohexane, 1,4-diisocyanato-, trans- - Substance Details - SRS | US EPA.

-

1,4-Cyclohexane diisocyanate (Cas 2556-36-7) - Parchem.

-

The Chemistry of Polyurethane Coatings.

-

Cyclohexane, 1,4-diisocyanato- - Substance Details - SRS | US EPA.

Sources

- 1. parchem.com [parchem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 1,4-Cyclohexane diisocyanate | C8H10N2O2 | CID 17367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. TRANS-1,4-CYCLOHEXANE DIISOCYANATE CAS#: 7517-76-2 [m.chemicalbook.com]

- 6. 反-1,4-环己基二异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. trans-1,4-Cyclohexane diisocyanate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 1,4-Bis(isocyanatomethyl)cyclohexane | 10347-54-3 | Benchchem [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. CN102827035A - 1, 4-cyclohexyl diisocyanate synthesis method - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. xylem.com [xylem.com]

- 16. hiranuma.com [hiranuma.com]

- 17. xylemanalytics.com [xylemanalytics.com]

- 18. nbinno.com [nbinno.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to trans-1,4-Diisocyanatocyclohexane (CAS 7517-76-2)

Introduction: Beyond a Monomer, A Versatile Architectural Element

trans-1,4-Diisocyanatocyclohexane (CHDI), identified by CAS Number 7517-76-2, is an alicyclic diisocyanate that serves as a critical building block in advanced materials science and has emerging potential in sophisticated biochemical applications. Unlike its aromatic counterparts, the saturated cycloaliphatic structure of CHDI imparts unique properties to the polymers derived from it, most notably superior UV stability, color retention, and exceptional durability.[1] Its rigid and symmetrical trans configuration is fundamental to creating highly ordered polymer segments, leading to materials with remarkable mechanical and thermal performance.[2]

This guide provides a comprehensive technical overview of trans-1,4-Diisocyanatocyclohexane, moving beyond basic data to explore the causality behind its reactivity, synthesis, and application. We will delve into its physicochemical properties, established manufacturing protocols, core reactive principles, and critical safety considerations, providing field-proven insights for its effective utilization in both material and life science research.

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The properties of trans-1,4-Diisocyanatocyclohexane are summarized below. Its defining feature is the presence of two highly reactive isocyanate (-NCO) groups attached to a stable cyclohexane ring in a trans conformation.

| Property | Value | Source(s) |

| CAS Number | 7517-76-2 | [3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | [3] |

| Appearance | White to cream or pale yellow waxy solid/powder | [4] |

| Melting Point | 59-62 °C | [3][5] |

| Boiling Point | 145-146 °C @ 32 mmHg | [3][5] |

| Density | ~1.21 g/cm³ | [5][] |

| Vapor Pressure | <0.02 mmHg @ 20 °C | [5][7] |

| Solubility | Hydrolyzes in water. | [3][5][8] |

| IUPAC Name | 1,4-diisocyanatocyclohexane | [3][9] |

| SMILES | O=C=NC1CCC(CC1)N=C=O | [3][9] |

| InChI Key | CDMDQYCEEKCBGR-UHFFFAOYSA-N | [3][] |

Section 2: Synthesis and Manufacturing Pathways

The stereospecific synthesis of pure trans-1,4-Diisocyanatocyclohexane is crucial, as the isomeric distribution significantly impacts the final properties of the resulting polymers.[2] Several routes to its synthesis have been developed, ranging from traditional industrial methods to more specialized non-phosgene alternatives.

Industrial Phosgenation Route

The most common industrial synthesis involves the phosgenation of the corresponding diamine, trans-1,4-diaminocyclohexane (CHDA).[10] This precursor is typically produced via the hydrogenation of para-phenylenediamine. The process is efficient but involves the use of highly toxic phosgene, necessitating stringent safety protocols.

Caption: Industrial phosgenation route for CHDI synthesis.

Non-Phosgene Synthesis via Curtius Rearrangement

A notable non-phosgene pathway offers a safer alternative for laboratory and specialized production.[11] This method utilizes a Curtius rearrangement, starting from trans-1,4-cyclohexanedicarboxylic acid.

Step-by-Step Protocol:

-

Acid Chloride Formation: trans-1,4-Cyclohexanedicarboxylic acid is reacted with an excess of thionyl chloride (SOCl₂), typically under reflux conditions. The excess thionyl chloride is subsequently removed by distillation under reduced pressure to yield trans-1,4-cyclohexanedicarbonyl chloride.[11]

-

Azide Formation & Rearrangement: The resulting diacyl chloride is dissolved in an inert solvent (e.g., toluene). Sodium azide (NaN₃) is then added portion-wise at a controlled temperature (e.g., 45-75 °C). The acyl azide intermediate is not isolated; it undergoes a thermal Curtius rearrangement in situ, eliminating nitrogen gas (N₂) to form the diisocyanate.[11]

-

Purification: After the reaction is complete, insoluble salts (like NaCl) are removed by filtration. The solvent is then removed under reduced pressure, and the final product, trans-1,4-Diisocyanatocyclohexane, is purified by vacuum distillation.[11]

Caption: Non-phosgene synthesis of CHDI via Curtius rearrangement.

Section 3: Reactivity and Mechanistic Principles

The utility of CHDI is dictated by the electrophilic nature of its two isocyanate (-N=C=O) functional groups. The carbon atom in the isocyanate group is highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.[10]

Caption: Core reactivity of the isocyanate group with nucleophiles.

-

Reaction with Alcohols (Polyurethane Formation): This is the most significant reaction industrially. CHDI reacts with polyols (polymers with multiple hydroxyl groups) to form polyurethane.[10] The resulting urethane linkages create the backbone of the polymer. The intermediate reactivity of CHDI, compared to more reactive aromatic isocyanates, allows for better control over the polymerization process, which is a key advantage in designing polymers with specific architectures.[3][10]

-

Reaction with Water: CHDI is sensitive to moisture. It reacts with water to form an unstable carbamic acid, which readily decomposes into the corresponding amine (trans-1,4-diaminocyclohexane) and carbon dioxide gas.[10] This reaction is undesirable in most polymerization processes as it can cause foaming and disrupt the polymer structure. This necessitates that all reactants and solvents be thoroughly dried before use.

-

Stereochemistry's Role: The rigid trans isomerism of CHDI forces a linear and symmetrical structure in the hard segments of polyurethanes. This symmetry promotes strong intermolecular hydrogen bonding and efficient packing, leading to well-organized crystalline domains and contributing to the superior mechanical properties of the final elastomer.[1]

Section 4: Key Applications in Research and Development

The unique combination of an aliphatic backbone and rigid stereochemistry makes CHDI a high-value component for creating high-performance materials.

-

High-Performance Polyurethane Elastomers: CHDI is used to synthesize polyurethane elastomers with an outstanding balance of properties. These materials exhibit excellent resistance to abrasion, hydrolysis, and solvents. Their aliphatic nature provides superior UV and color stability, making them ideal for applications requiring long-term outdoor exposure without yellowing.[12] This contrasts sharply with elastomers based on aromatic isocyanates.[1]

-

Advanced Coatings and Adhesives: In the coatings sector, CHDI is formulated into high-performance polyurethane coatings for automotive, aerospace, and industrial maintenance.[13] These coatings offer exceptional durability, chemical resistance, and gloss retention.[13]

-

Biomedical Applications & Drug Development: The biocompatibility of certain aliphatic polyurethanes and the defined structure of CHDI make it a compound of interest in the biomedical field. It can be used as a linker to conjugate molecules or as a monomer for creating biocompatible materials. BOC Sciences notes its role in the synthesis of therapeutics for treating cancer and autoimmune disorders, where it serves as a cornerstone for fabricating tailored molecules.[]

-

Specialized Polyimides: CHDI can be used in polycondensation reactions with various dianhydrides (like PMDA, BTDA) to prepare mixed aromatic/alicyclic polyimides.[3] These materials are developed for applications requiring high thermal stability, such as in the electronics and aerospace industries.[13]

Section 5: Experimental Protocol: Synthesis of a CHDI-Based Prepolymer

This protocol outlines a representative lab-scale synthesis of a polyurethane prepolymer, a common intermediate in the production of elastomers. This process validates the need for strict moisture control and precise stoichiometry.

Objective: To synthesize an isocyanate-terminated prepolymer from trans-1,4-Diisocyanatocyclohexane and a polyether polyol (e.g., Polytetramethylene ether glycol, PTMEG).

Materials:

-

trans-1,4-Diisocyanatocyclohexane (CHDI), solid

-

PTMEG (e.g., 2000 g/mol ), dried under vacuum at 100°C for 4 hours

-

Dibutyltin dilaurate (DBTDL) catalyst (optional, for controlling reaction rate)

-

Dry nitrogen gas supply

-

Anhydrous toluene (for viscosity adjustment, if needed)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer/thermocouple.

-

Heating mantle with temperature controller.

Methodology:

-

Reactor Setup: Assemble the reaction flask and purge thoroughly with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

-

Polyol Charging: Charge the pre-dried PTMEG into the reaction flask. Begin stirring and heat the polyol to 80-100°C.

-

CHDI Addition: The CHDI solid should be melted in a separate container under a nitrogen blanket at ~80°C before addition. Once the polyol reaches the target temperature, add the molten CHDI to the flask. The molar ratio of NCO:OH is typically kept above 1.5:1 to ensure an isocyanate-terminated prepolymer.

-

Reaction: Maintain the reaction temperature at 100°C and continue stirring. The reaction is typically run for 30-45 minutes for prepolymer formation. If using a catalyst, it would be added after the CHDI.

-

Monitoring: The reaction progress can be monitored by periodically taking samples and titrating for the percent NCO content. The reaction is complete when the %NCO value reaches the theoretical target and remains constant.

-

Storage: Once the reaction is complete, cool the prepolymer to room temperature and store it in a tightly sealed container under a nitrogen blanket to prevent moisture contamination.

Caption: Workflow for laboratory synthesis of a CHDI-based prepolymer.

Section 6: Safety, Handling, and Storage

trans-1,4-Diisocyanatocyclohexane is a hazardous substance and must be handled with appropriate precautions.[3][14]

6.1 Hazard Summary

-

Corrosivity/Irritation: Causes serious eye damage and skin irritation.[3][14] May cause respiratory irritation.[3]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][14] It is also a skin sensitizer and may cause an allergic skin reaction.[3][14]

6.2 Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][14]

-

Eye Protection: Wear tightly fitting safety goggles with side-shields.[14]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[14]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., P3 type).[7][14]

-

General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[5][15]

6.3 Storage and Incompatibilities

-

Conditions: Store locked up in a cool, dry, and well-ventilated place.[3][5] The container must be kept tightly closed to prevent moisture ingress.[3][5]

-

Moisture Sensitivity: This material is hygroscopic and hydrolyzes in water.[3][16] Protect from atmospheric moisture.[16]

-

Incompatible Materials: Store away from strong oxidizing agents, water, alcohols, amines, acids, and bases.[3][9]

6.4 Spill and Disposal

-

Spill Response: Evacuate the area. For small spills, cover with a dry, inert absorbent material (e.g., sand, dry earth).[9] Do not use combustible materials. Collect in a loosely covered container for disposal. Do not seal the container tightly, as CO₂ evolution from reaction with ambient moisture could cause pressurization.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

References

- The Chemistry Behind trans-1,4-Cyclohexane Diisocyanate: Synthesis and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD.

- What is 1,4-Cyclohexane Diisocyan

- trans-1,4-Cyclohexane diisocyanate, 97% 1 g. Thermo Scientific Chemicals.

- Buy trans-Cyclohexane-1,4-diisocyanate

- Preparation of trans cyclohexane 1,4 diisocyanate.

- 1,4-Cyclohexane diisocyanate.

- Method for synthesizing trans-1,4-cyclohexane diisocyanate.

- Chemical Safety Data Sheet MSDS / SDS - TRANS-1,4-CYCLOHEXANE DIISOCYAN

- Polyurethane Elastomers Based on 1,3 and 1,4-Bis(Isocyanatomethyl)cyclohexane. (2025-08-06). Journal of Applied Polymer Science.

- SAFETY DATA SHEET - trans-1,4-Cyclohexane diisocyan

- CAS No.

- SAFETY D

- Effects on properties of varying the cis/trans isomer distribution in polyurethane elastomers made with 1,4-cyclohexane diisocyan

- The Versatility of trans-1,4-Cyclohexane Diisocyanate in Polymer Applications. (2025-12-19). NINGBO INNO PHARMCHEM CO.,LTD.

- CAS 7517-76-2 TRANS-1,4-CYCLOHEXANE DIISO CYAN

- trans-1,4-Cyclohexylene diisocyan

- trans-1,4-Cyclohexane diisocyan

- trans-1, 4-Cyclohexane diisocyan

- trans-1,4-Cyclohexane diisocyanate, 97% 5 g. Thermo Scientific Chemicals.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effects on properties of varying the cis/trans isomer distribution in polyurethane elastomers made with 1,4-cyclohexane diisocyanate | Semantic Scholar [semanticscholar.org]

- 3. trans-1,4-Cyclohexane diisocyanate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. L15991.06 [thermofisher.com]

- 5. echemi.com [echemi.com]

- 7. 反-1,4-环己基二异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. lookchem.com [lookchem.com]

- 9. 1,4-Cyclohexane diisocyanate | C8H10N2O2 | CID 17367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. CN101735111A - Method for synthesizing trans-1,4-cyclohexane diisocyanate - Google Patents [patents.google.com]

- 12. US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. sadara.com [sadara.com]

A Technical Guide to the Stereoisomers of 1,4-Diisocyanatocyclohexane: Unlocking Performance Through Cis/Trans Control

Abstract

1,4-Diisocyanatocyclohexane (CHDI) is a cycloaliphatic diisocyanate monomer critical to the formulation of high-performance polymers, particularly light-stable polyurethane elastomers and coatings. Unlike its linear or aromatic counterparts, CHDI exists as two distinct geometric isomers: cis and trans. The stereochemical arrangement of the isocyanate functional groups relative to the cyclohexane ring is not a trivial distinction; it is a fundamental determinant of the monomer's three-dimensional structure, which profoundly influences polymerization behavior and the ultimate thermomechanical properties of the resulting material. This guide provides an in-depth analysis of the synthesis, separation, and characterization of cis- and trans-1,4-CHDI, with a core focus on how isomer selection dictates polymer morphology and performance. It is intended for researchers, material scientists, and formulation chemists seeking to leverage stereochemical control as a tool for designing advanced materials with precisely tailored properties.

Introduction: The Significance of Stereochemistry in a Cycloaliphatic Diisocyanate

Aliphatic diisocyanates are widely specified for applications requiring superior UV stability and weatherability, as they do not form the chromophores responsible for the yellowing seen in aromatic-based systems. Within this class, this compound (CHDI) offers a unique combination of rigidity from its cyclic backbone and predictable reactivity. The key to harnessing its full potential lies in understanding its geometric isomerism.

The cyclohexane ring is not planar, adopting a low-energy "chair" conformation. The two isocyanate (-NCO) groups at the 1 and 4 positions can be oriented on the same side of the ring's plane (cis isomer) or on opposite sides (trans isomer). This seemingly subtle difference has significant consequences:

-

trans-1,4-CHDI: The isocyanate groups are in a diequatorial position, resulting in a highly linear, symmetrical, and rigid molecular structure.

-

cis-1,4-CHDI: The isocyanate groups are in an axial-equatorial arrangement, leading to a less symmetrical, "kinked" molecular structure.

This structural disparity is the primary causal factor behind the dramatic differences observed in polymers synthesized from these isomers. The trans isomer's linearity allows for efficient packing and ordering of polymer chains, promoting crystallinity in the hard segments of polyurethanes.[1][2] Conversely, the cis isomer's shape disrupts this packing, leading to more amorphous structures.[3] Consequently, controlling the cis/trans ratio is a powerful mechanism for tuning material properties from hardness and thermal stability to flexibility and modulus.[1][3]

Caption: Molecular structures of cis and trans-1,4-CHDI isomers.

Synthesis and Isomer Separation

Commercial synthesis of 1,4-CHDI typically begins with the hydrogenation of p-phenylenediamine or the phosgenation of 1,4-diaminocyclohexane (CHDA). These processes inherently produce a mixture of cis and trans isomers.[1] The thermodynamic equilibrium at typical reaction temperatures favors the trans isomer, often resulting in a mixture of approximately 70% trans and 30% cis.[1]

For applications demanding the unique properties of a specific isomer, particularly the high performance of the pure trans form, a separation step is crucial. The differing physical properties of the isomers or their precursors allow for effective separation.

Workflow: Separation of 1,4-Diaminocyclohexane (CHDA) Isomers

A common and efficient strategy involves the fractional crystallization of a precursor, such as 1,4-diaminocyclohexane, before the final phosgenation step. The trans isomer of CHDA derivatives often exhibits lower solubility and a more crystalline nature than the cis form, facilitating its separation.[1]

Caption: Workflow for separating CHDA isomers via fractional crystallization.

The Stereochemical Impact on Polymer Morphology and Properties

The primary application for 1,4-CHDI is in the synthesis of polyurethane elastomers. These are block copolymers consisting of alternating "soft segments" (typically a long-chain polyol) and "hard segments" (formed by the reaction of the diisocyanate with a chain extender like 1,4-butanediol). The properties of the elastomer are governed by the degree of phase separation between these segments. Here, the stereochemistry of CHDI is paramount.

-

trans-CHDI Based Polyurethanes: The linear and symmetrical nature of the trans isomer allows the resulting hard segments to pack together in an orderly, efficient manner, much like stacking rods. This promotes hydrogen bonding and leads to the formation of well-defined, crystalline hard-segment domains.[4][5] This morphology results in materials with:

-

cis-CHDI Based Polyurethanes: The kinked structure of the cis isomer fundamentally disrupts the regular packing of hard segments. It introduces a disorder that hinders crystallization, leading to a more amorphous morphology. This results in materials that are:

The ability to vary the cis/trans isomer ratio provides a powerful tool for formulation. A high-trans CHDI is used for ultra-high-performance applications where stiffness and strength are critical.[2] In contrast, increasing the cis content allows for the deliberate introduction of disorder to create softer, more elastomeric materials.[3]

Data Summary: Isomer Ratio vs. Polyurethane Properties

The following table summarizes the general trends observed when varying the cis/trans isomer distribution in a polyurethane elastomer system.

| Property | High trans-CHDI Content (>90%) | High cis-CHDI Content (>50%) | Causality |

| Hardness (Shore) | Higher | Lower | Efficient hard segment packing increases material stiffness.[3] |

| Tensile Modulus | Increased | Decreased | Crystalline domains act as physical crosslinks, reinforcing the matrix.[3] |

| Thermal Stability | Higher | Lower | Ordered, crystalline structures require more energy to disrupt.[3] |

| Tear Strength | Excellent | Moderate | Well-defined hard domains effectively dissipate energy.[1][2] |

| Crystallinity | Higher | Lower / Amorphous | The linear geometry of the trans isomer promotes chain packing. |

Applications in Advanced Materials and Drug Development

The distinct properties imparted by the CHDI isomers make them suitable for a range of demanding applications.

-

High-Performance Coatings & Elastomers: Polyurethanes derived from high-trans CHDI are specified for automotive finishes, industrial coatings, and specialty elastomers where exceptional light stability, abrasion resistance, and mechanical durability are required.[6]

-

Biomedical Polymers: As an aliphatic diisocyanate, CHDI is a candidate for creating biocompatible and biodegradable polymers for use in medical devices and tissue engineering scaffolds. The stereochemistry can be used to control not only the mechanical properties (e.g., matching the stiffness of a target tissue) but also the degradation rate, as amorphous regions (from cis isomers) may be more susceptible to hydrolysis than crystalline regions (from trans isomers).

-

Drug Development Intermediates: While 1,4-CHDI itself is primarily a polymer building block, its precursor, 1,4-diaminocyclohexane, and related cyclohexane derivatives are valuable scaffolds in pharmaceutical synthesis.[7][8] The rigid cyclohexane core allows for the precise spatial orientation of functional groups, a key principle in designing molecules that fit into the active sites of biological targets.[7] The ability to isolate pure cis or trans diamine precursors is therefore of significant interest to medicinal chemists.[9]

Experimental Protocols

Protocol 1: Determination of Cis/Trans Isomer Ratio by ¹H NMR Spectroscopy

Rationale: The protons on the cyclohexane ring have different chemical environments depending on their axial or equatorial position and their proximity to the isocyanate groups. This results in distinct signals in the ¹H NMR spectrum for the cis and trans isomers, allowing for quantitative analysis. The method for the precursor diamine is well-established and analogous principles apply to the diisocyanate.[10]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve ~10-20 mg of the 1,4-CHDI sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean NMR tube.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Spectral Analysis:

-

Identify the characteristic resonance signals for the cis and trans isomers. The chemical shifts for the protons attached to the carbons bearing the -NCO groups are typically well-separated.

-

Integrate the area under the respective characteristic peaks for each isomer.

-

Calculate the molar ratio by comparing the integration values. For example: % trans = [Integration(trans peak) / (Integration(trans peak) + Integration(cis peak))] x 100

-

Protocol 2: Lab-Scale Synthesis of a Polyurethane Elastomer

Rationale: This protocol describes a standard two-step prepolymer method, which allows for controlled reaction of the diisocyanate with the polyol before chain extension. This method provides excellent control over the final polymer architecture.

Materials:

-

trans-1,4-CHDI (or a known cis/trans mixture)

-

Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol , dried under vacuum

-

1,4-Butanediol (BDO), dried

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Dry nitrogen atmosphere

-

Mechanical stirrer, heating mantle, reaction flask

Methodology:

-

Prepolymer Synthesis:

-

Charge the reaction flask with the desired amount of PTMEG and heat to 80°C under a dry nitrogen blanket with stirring.

-

Add the 1,4-CHDI to the reactor. The molar ratio of NCO:OH should be approximately 2:1 to ensure the prepolymer is isocyanate-terminated.

-

Add a catalytic amount of DBTDL (e.g., 10-20 ppm).

-

Maintain the reaction at 80-90°C for 2-3 hours, or until the theoretical %NCO value is reached (monitored by titration).

-

-

Chain Extension:

-

Cool the prepolymer to ~70°C.

-